molecular formula C19H22N4O6S B4125512 2-({5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE

2-({5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B4125512
M. Wt: 434.5 g/mol
InChI Key: MOZJFSQUTKQNEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a furoyl group, a nitrophenoxy group, and a hydrazinecarbothioamide moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furoyl and nitrophenoxy intermediates, followed by their coupling under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furoyl and nitrophenoxy moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-({5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{5-[(4-nitrophenoxy)methyl]-2-furoyl}-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide
  • 2-{5-[(4-methylphenoxy)methyl]-2-furoyl}-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide

Uniqueness

What sets 2-({5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE apart from similar compounds is its specific combination of functional groups, which can confer unique chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development efforts.

Properties

IUPAC Name

1-[[5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carbonyl]amino]-3-(oxolan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O6S/c1-12-4-6-16(15(9-12)23(25)26)28-11-14-5-7-17(29-14)18(24)21-22-19(30)20-10-13-3-2-8-27-13/h4-7,9,13H,2-3,8,10-11H2,1H3,(H,21,24)(H2,20,22,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZJFSQUTKQNEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NNC(=S)NCC3CCCO3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 2
2-({5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 3
Reactant of Route 3
2-({5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 4
Reactant of Route 4
2-({5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 5
Reactant of Route 5
2-({5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 6
2-({5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE

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